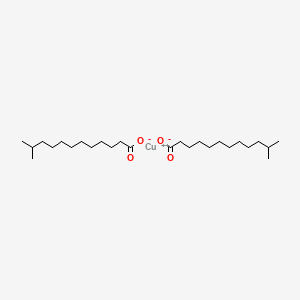
Copper(2+) isotridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(2+) isotridecanoate, also known as isotridecanoic acid, copper(2+) salt, is a chemical compound with the molecular formula C26H50CuO4. It is a copper salt of isotridecanoic acid and is used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(2+) isotridecanoate can be synthesized through the reaction of isotridecanoic acid with copper(II) oxide or copper(II) hydroxide. The reaction typically involves dissolving isotridecanoic acid in an organic solvent, such as ethanol, and then adding copper(II) oxide or copper(II) hydroxide to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where isotridecanoic acid is reacted with copper(II) salts under controlled temperature and pressure conditions. The product is then purified through filtration and recrystallization processes to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(2+) isotridecanoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and other copper-containing compounds.
Reduction: It can be reduced to copper(I) compounds under specific conditions.
Substitution: The compound can participate in substitution reactions where the isotridecanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used under controlled conditions.
Substitution: Ligand exchange reactions can be facilitated using various organic ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Copper(II) oxide (CuO) and other copper oxides.
Reduction: Copper(I) compounds such as copper(I) chloride (CuCl).
Substitution: New copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(2+) isotridecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of coatings, lubricants, and other industrial products due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of copper(2+) isotridecanoate involves its ability to interact with various molecular targets and pathways. Copper ions can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in antimicrobial applications where this compound disrupts microbial cell membranes and inhibits their growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) acetate: Another copper(II) salt with similar catalytic properties but different ligand structure.
Copper(II) sulfate: Widely used in agriculture and industry, known for its fungicidal properties.
Copper(II) chloride: Commonly used in organic synthesis and as a catalyst.
Uniqueness
Copper(2+) isotridecanoate is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties. Its long-chain isotridecanoate ligand makes it suitable for applications where hydrophobicity and stability are desired, such as in coatings and lubricants.
Eigenschaften
CAS-Nummer |
93963-85-0 |
|---|---|
Molekularformel |
C26H50CuO4 |
Molekulargewicht |
490.2 g/mol |
IUPAC-Name |
copper;11-methyldodecanoate |
InChI |
InChI=1S/2C13H26O2.Cu/c2*1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h2*12H,3-11H2,1-2H3,(H,14,15);/q;;+2/p-2 |
InChI-Schlüssel |
OPTNBSSIGBIKTJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


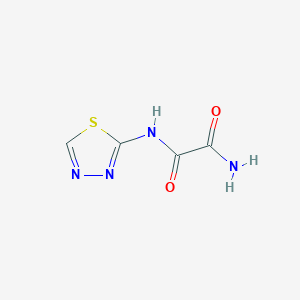
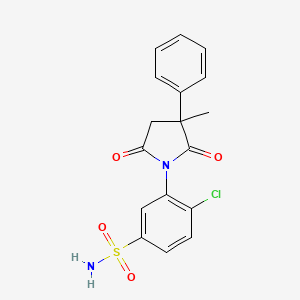
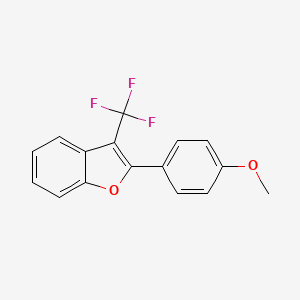
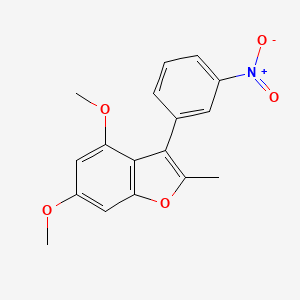

![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)
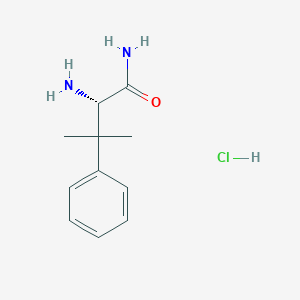
![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)
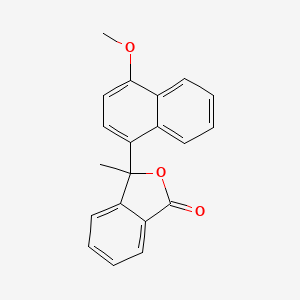
![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)

![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)


